molecular formula C5H9NOS B047143 4-Amino-4-methylsulfanylbut-3-en-2-one CAS No. 118129-49-0

4-Amino-4-methylsulfanylbut-3-en-2-one

Cat. No. B047143
M. Wt: 131.2 g/mol
InChI Key: LTQUAJUKSJDWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-4-methylsulfanylbut-3-en-2-one is an organic compound that belongs to the class of thioenamines. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties. This compound is synthesized by the reaction of 4-methylsulfanylbut-3-en-2-one with ammonia, followed by reduction with lithium aluminum hydride. The resulting compound has a variety of applications in biochemical and physiological research, making it a valuable tool for scientists around the world.

Mechanism Of Action

The mechanism of action of 4-Amino-4-methylsulfanylbut-3-en-2-one is complex and involves a variety of biochemical and physiological processes. One of its primary effects is the modulation of the activity of certain enzymes and receptors in the body. This can lead to changes in cellular signaling pathways and the regulation of various physiological processes. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its overall effects on the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Amino-4-methylsulfanylbut-3-en-2-one are diverse and complex. This compound has been shown to have a variety of effects on the body, including the modulation of enzyme and receptor activity, the regulation of cellular signaling pathways, and the promotion of antioxidant and anti-inflammatory activity. These effects may contribute to its overall ability to modulate various physiological processes in living organisms.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 4-Amino-4-methylsulfanylbut-3-en-2-one in lab experiments is its unique properties, which make it a valuable tool for investigating the mechanisms of action of various drugs and other compounds. Additionally, this compound has been shown to have a variety of effects on the body, making it useful for studying a wide range of physiological processes. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are many potential future directions for research involving 4-Amino-4-methylsulfanylbut-3-en-2-one. One area of interest is the development of new drugs and therapies based on its unique properties. Additionally, this compound may have applications in the study of various diseases and conditions, including cancer, neurodegenerative disorders, and cardiovascular disease. Further research is needed to fully understand the potential of this compound and its applications in scientific research.

Synthesis Methods

The synthesis of 4-Amino-4-methylsulfanylbut-3-en-2-one involves a multi-step process that begins with the reaction of 4-methylsulfanylbut-3-en-2-one with ammonia. This reaction produces 4-amino-4-methylsulfanylbut-3-en-2-one, which is then reduced with lithium aluminum hydride to yield the final product. The use of lithium aluminum hydride as a reducing agent is critical to the success of this process, as it is highly reactive and capable of reducing a wide range of functional groups.

Scientific Research Applications

The unique properties of 4-Amino-4-methylsulfanylbut-3-en-2-one make it a valuable tool for scientific research. One of its primary applications is in the study of biochemical and physiological processes in living organisms. This compound has been shown to have a variety of effects on the body, including the ability to modulate the activity of certain enzymes and receptors. This makes it a useful tool for investigating the mechanisms of action of various drugs and other compounds.

properties

CAS RN

118129-49-0

Product Name

4-Amino-4-methylsulfanylbut-3-en-2-one

Molecular Formula

C5H9NOS

Molecular Weight

131.2 g/mol

IUPAC Name

4-amino-4-methylsulfanylbut-3-en-2-one

InChI

InChI=1S/C5H9NOS/c1-4(7)3-5(6)8-2/h3H,6H2,1-2H3

InChI Key

LTQUAJUKSJDWEF-UHFFFAOYSA-N

SMILES

CC(=O)C=C(N)SC

Canonical SMILES

CC(=O)C=C(N)SC

synonyms

3-Buten-2-one, 4-amino-4-(methylthio)- (9CI)

Origin of Product

United States

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